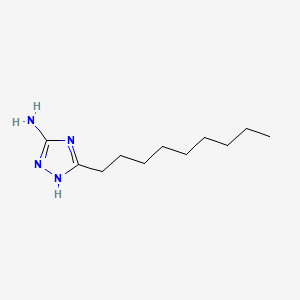
5-nonyl-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .
Molecular Structure Analysis
The structure of 1,2,4-triazole compounds can be confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
The reactions of 1,2,4-triazole compounds often involve multistep synthetic routes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can be determined through techniques like IR spectroscopy, NMR spectroscopy, and elemental analysis .
Scientific Research Applications
Microwave-Assisted Synthesis
1,2,4-Triazole compounds, including 5-nonyl-1H-1,2,4-triazol-3-amine, have been synthesized using microwave-assisted methods. This process involves reactions with amines under microwave irradiation, leading to efficient and rapid synthesis of these compounds (Tan, Lim, & Dolzhenko, 2017).
Crystal Structure Analysis
The crystal structure of 1,2,4-triazole compounds, such as this compound, has been extensively studied. These analyses reveal intricate details about the molecular conformations and intermolecular interactions, which are crucial for understanding their chemical behavior (Dolzhenko et al., 2008).
Antimicrobial Activities
Various 1,2,4-triazole derivatives demonstrate antimicrobial properties. These compounds have been tested against different microorganisms, showing potential as antimicrobial agents. The structure-activity relationship of these compounds is a key area of research (Bektaş et al., 2007).
Antitumor Activity
Some 1,2,4-triazole derivatives exhibit antitumor properties. Research in this area involves synthesizing and testing these compounds against various cancer cell lines to evaluate their efficacy and potential as cancer therapeutics (叶姣 et al., 2015).
Green Synthesis Approaches
Green chemistry principles have been applied to the synthesis of 1,2,4-triazole derivatives. This includes using water as a solvent and avoiding harsh chemicals, making the process more environmentally friendly while still achieving high yields (Beyzaei et al., 2019).
Prototropic Tautomerism
The study of tautomerism in 1,2,4-triazole derivatives is significant for understanding their chemical properties. This research provides insights into how these compounds exist in different tautomeric forms under various conditions (Lim et al., 2018).
Photophysical Properties
Some 1,2,4-triazole derivatives have been studied for their photophysical properties, including fluorescence and aggregation-induced emission (AIE). These properties are relevant for potential applications in optical materials and medicinal chemistry (Guo et al., 2021).
Nitrogen-rich Gas Generators
1,2,4-Triazole derivatives are being explored for their applications in nitrogen-rich gas generators. This involves studying their energetic properties and potential for use in various industrial and military applications (Srinivas, Ghule, & Muralidharan, 2014).
Mechanism of Action
Target of Action
It’s known that triazole compounds often interact with enzymes such as lanosterol 14α-demethylase (cyp51), which is a molecular target for clinically used azole-antifungals . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Action Environment
The action of 3-Nonyl-1H-1,2,4-triazol-5-amine could potentially be influenced by various environmental factors. For instance, the compound’s thermal stability could affect its efficacy and stability . Furthermore, the solvent-crystal interface interactions could determine the primary morphology of the growing crystals, which could in turn affect the compound’s bioavailability .
Safety and Hazards
properties
IUPAC Name |
5-nonyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10/h2-9H2,1H3,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHZMMRYYDGAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC(=NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)


![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

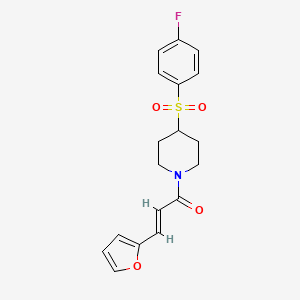
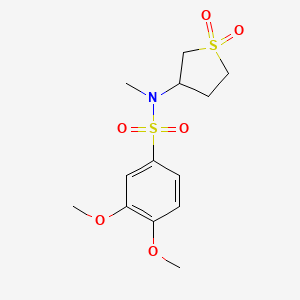

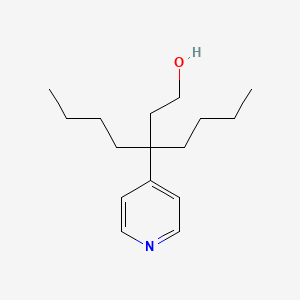
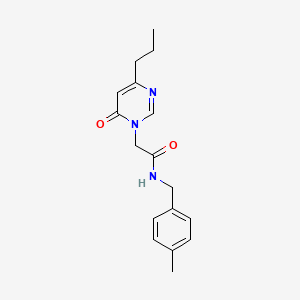
![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)